Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound with a complex structure It is a derivative of cyclohexane, featuring two ester groups and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-catalyzed transformations and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Lacks the ethyl group on the cyclohexane ring.
Diethyl adipate: A simpler ester with a linear structure.
Properties
CAS No. |
62554-91-0 |
---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O6/c1-4-14(13(18)20-6-3)8-10(15)9(7-11(14)16)12(17)19-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
WRZOAENJIMBPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)C(CC1=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.